2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a tetrahydroquinoline core substituted with a cyano group, a 4-methoxyphenyl moiety, and a sulfanyl bridge connecting to an N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide group. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability compared to simpler alkyl substituents .
Properties
IUPAC Name |
2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3S2/c1-29(2)13-21-25(22(35)14-29)24(17-9-11-19(37-3)12-10-17)20(15-30)27(31-21)38-16-23(36)32-28-33-26(39-34-28)18-7-5-4-6-8-18/h4-12H,13-14,16H2,1-3H3,(H,32,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJKQMOFYTGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C#N)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline and thiadiazole intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy and cyano groups allows for potential oxidation reactions.
Reduction: The quinoline and thiadiazole rings can be reduced under specific conditions.
Substitution: The functional groups attached to the rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiadiazole rings may play a role in binding to these targets, while the functional groups can modulate the compound’s activity. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfanyl-acetamide derivatives with variations in the quinoline and heterocyclic appendages. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
*Calculated using fragment-based methods; experimental data unavailable in evidence.
Key Observations:
Substituent Effects :
- The 4-methoxyphenyl group in the target compound likely improves metabolic stability compared to the 4-ethyl group in Analog 1, as methoxy groups resist oxidative degradation .
- 4-Thiophen-2-yl (Analog 2) introduces aromatic sulfur, which may enhance binding to metal-containing enzymes (e.g., cyclooxygenase) but reduce bioavailability due to higher polar surface area .
Pharmacological Implications :
- Analog 3’s anti-exudative activity () suggests that the sulfanyl-acetamide scaffold has inherent bioactivity, though the target compound’s efficacy depends on substituent-specific interactions. The 5-phenyl-thiadiazole moiety may confer selectivity toward inflammatory pathways .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for Analog 1 and 2, involving nucleophilic substitution at the quinoline sulfanyl position and amide coupling. highlights aqueous-phase reactions with phase-transfer catalysts (e.g., TEBA), though applicability to this compound is unconfirmed .
Research Findings and Limitations
- Structural Analysis : X-ray crystallography (referenced indirectly via and ) would clarify hydrogen-bonding patterns critical for stability and target binding. The methoxyphenyl group may participate in C–H···O interactions, while the thiadiazole could engage in π-stacking .
- Toxicity Data: No direct toxicity profiles are available, but –9 note revisions in TRI data for metal compounds, underscoring the need for rigorous environmental safety assessments for such synthetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
